molecular formula C16H16N2O B6649718 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6649718
M. Wt: 252.31 g/mol
InChI Key: PGQBZJNSCKJVLN-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with a complex structure that includes a quinoxaline core

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 4-methylbenzylamine with 1,2-diketones under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Tetrahydroquinoxaline derivatives: These compounds are structurally related and may have similar biological activities.

    Phenylmethyl derivatives: These compounds have a phenylmethyl group and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for research and industrial applications.

Biological Activity

4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its unique structure allows for various biological activities, making it a subject of interest for further studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O
  • SMILES : CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
  • InChIKey : PGQBZJNSCKJVLN-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+253.13355159.5
[M+Na]+275.11549174.9
[M+NH₄]+270.16009168.2
[M+K]+291.08943166.3
[M-H]−251.11899163.6

Anticancer Activity

Recent studies have indicated that compounds similar to or derived from tetrahydroquinoxaline structures exhibit notable anticancer properties. For instance, a study highlighted the synthesis of various quinoxaline derivatives which were evaluated for their cytotoxic effects against different cancer cell lines using the MTT assay . The results showed that some derivatives exhibited significant cytotoxicity at varying concentrations (31.5 to 500 µg/ml), suggesting that structural modifications can enhance their anticancer efficacy.

Table: Cytotoxic Activity of Quinoxaline Derivatives

Compound CodeConcentration (µg/ml)% Cell Viability
Compound A31.598.56
Compound B62.581.94
Compound C12565.73
Compound D25056.17
Compound E50049.23

Antimicrobial Activity

The antimicrobial properties of tetrahydroquinoxaline derivatives have also been investigated extensively. A literature review indicated that many compounds in this class demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or enzyme activity.

Table: Antimicrobial Activity Results

Compound CodeMicrobial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Compound CCandida albicans18

Case Studies

  • In Vitro Studies : A series of in vitro studies highlighted the potential of tetrahydroquinoxaline derivatives in inhibiting tumor growth in various cancer cell lines, with IC50_{50} values indicating potent activity compared to standard chemotherapeutic agents like Paclitaxel .
  • Synthesis and Evaluation : Another study focused on synthesizing new derivatives and evaluating their biological activity, revealing that modifications at specific positions on the quinoxaline ring could lead to enhanced biological effects .

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-11-16(19)17-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQBZJNSCKJVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892807-92-9
Record name 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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